シクロオクテン

概要

説明

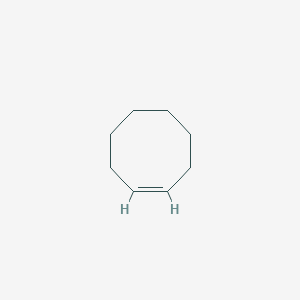

Cyclooctene is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is an eight-membered ring olefin, which can exist in different isomeric forms, with trans-cyclooctene being particularly notable for its stability and reactivity in bioorthogonal labeling .

Synthesis Analysis

The synthesis of cyclooctene derivatives has been explored through various methods. A photochemical synthesis approach has been developed to produce functionalized trans-cyclooctene derivatives, utilizing metal complexation with silver to selectively retain the trans-isomer while recycling the cis-isomer back into the reaction. This method has been shown to be scalable and provides access to a range of functionalized derivatives . Additionally, the synthesis of cyclooct-1-en-5-yne, a highly reactive hydrocarbon, has been achieved through the oxidation of cyclooct-5-ene-1,2-dihydrazone, demonstrating the compound's structural and conformational characteristics .

Molecular Structure Analysis

The molecular structure of cyclooctene and its derivatives has been a subject of interest. For instance, the crystal structure of a planar and stable derivative of 13,14-didehydrotribenzo[a,c,e]cyclooctene has been determined, revealing discrete molecules with normal van der Waals contacts and a perpendicular arrangement . The conformational space of cyclooctene itself has been computationally explored, identifying four different conformations that contribute to its high epoxidation selectivity .

Chemical Reactions Analysis

Cyclooctene undergoes various chemical reactions, including epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin. This reaction proceeds via the formation of an iron(III) hydroperoxide species, leading to the exclusive production of cyclooctene oxide . The compound has also been used in bioorthogonal labeling, reacting with s-tetrazines at a very fast rate, which is beneficial for applications in chemical biology and nuclear medicine . Furthermore, reactions involving cyclooctyne with carbon monoxide on divalent molybdenum and tungsten have been studied, resulting in the formation of complexes with interesting structural features .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclooctene are closely related to its molecular structure and reactivity. The compound's conformational flexibility and the presence of strained bonds contribute to its reactivity, as seen in the epoxidation reactions and the formation of cyclopentadienone complexes . The effects of central metals and substituents on the reactivity of metalloporphyrins in the catalytic epoxidation of cyclooctene with oxygen have also been investigated, providing insights into the reaction mechanisms and kinetics .

科学的研究の応用

薬物標的相互作用

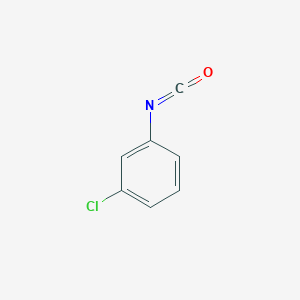

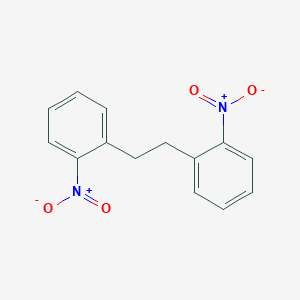

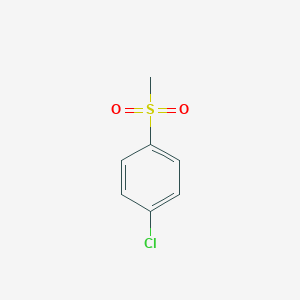

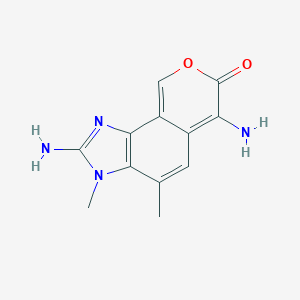

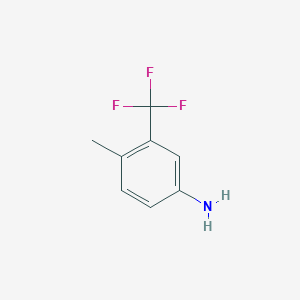

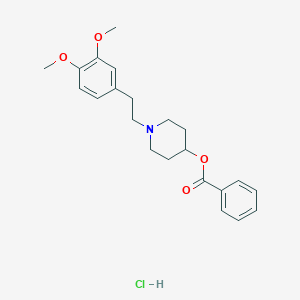

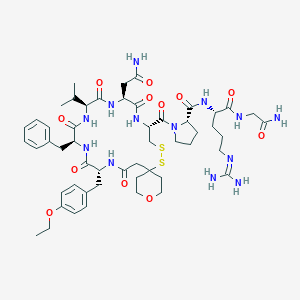

シクロオクテン誘導体、特に トランス-シクロオクテン (TCO) は、細胞内の薬物標的相互作用を研究するために使用されてきました。 新規誘導体 amTCO は、クリックケミストリープローブの物理化学的特性を向上させるために合成されました . これらのプローブは、 インドールアミン2,3-ジオキシゲナーゼ (IDO1) のような標的タンパク質に対する低分子阻害剤の結合親和性を可視化および測定するために不可欠です .

表面合成における有機ケイ素化学

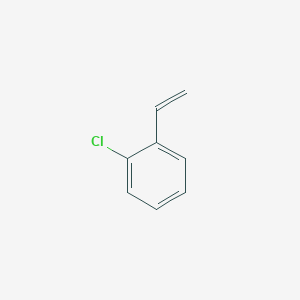

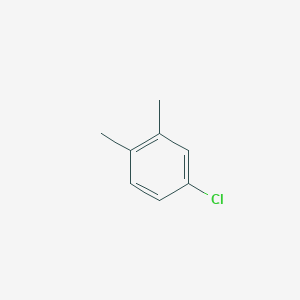

有機化合物へのケイ素原子の組み込みは、その機能性を大幅に高める可能性があります。シクロオクテンは、 シロールおよびジシラ-シクロオクテン誘導体 の表面合成に使用されてきました。 この方法は、ケイ素原子を臭素化フェニル基とカップリングすることにより、8員環のシラ環を含むナノ構造およびナノリボン構造を生成します .

高分子科学

高分子科学では、シクロオクテンは 開環メタセシス重合 (ROMP) のための貴重なモノマーです。 この強力な方法は、シクロオクテンの容易に入手可能な二重結合の助けを借りて、高分子量のポリマーを構築します .

シクロオクテンオキシドの合成

シクロオクテンは、 シクロオクテンオキシド の製造において重要な中間体として役立ちます。 この化合物は、さまざまな化学合成プロセスおよび用途において重要です .

作用機序

In the production of cyclooctene oxide, cyclooctene serves as an essential intermediate . This epoxide can be used to synthesize polyethers and polyols, which find applications in the manufacture of polyurethane foams, coatings, and adhesives . With its readily available double bond, cyclooctene is a valuable monomer for ring-opening metathesis polymerization (ROMP), a powerful method for constructing high molecular weight polymers .

Safety and Hazards

Cyclooctene should be handled with care due to its potential health impacts . Its Material Safety Data Sheet (MSDS) indicates that it is flammable and may be harmful if inhaled or swallowed, causing irritation to the skin and eyes . Therefore, when working with cyclooctene, it’s necessary to take appropriate safety precautions such as wearing protective clothing and eyewear, ensuring proper ventilation, and avoiding sources of ignition .

将来の方向性

Cyclooctene finds diverse applications in a variety of industries. Its major use lies in the field of polymer science, particularly in the synthesis of polymers and copolymers . In addition, the Z-alkene in cyclooctene can be inverted into an E-alkene to increase the RSE (the RSE of trans-alkene cyclooctene is 16.7 kcal mol –1 (ref. 21)) and enable living polymerization .

特性

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-51-0, 28603-38-5 | |

| Record name | Cyclooctene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (1Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28603-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883615 | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

931-87-3, 931-88-4 | |

| Record name | cis-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of cyclooctene?

A1: Cyclooctene has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What spectroscopic data is available for cyclooctene and its derivatives?

A2: Numerous spectroscopic techniques have been employed to characterize cyclooctene and its derivatives. These include:* NMR Spectroscopy: ¹H and ¹³C NMR have been extensively used to analyze the structure, conformation, and dynamics of cyclooctene polymers and to monitor reaction progress during polymerization and oxidation reactions. [, , , , , ]* IR Spectroscopy: IR spectroscopy has been utilized to identify functional groups and monitor changes in bonding during reactions, particularly in the synthesis and characterization of cyclooctene-containing metal complexes. [, , , , ] * UV-vis Spectroscopy: UV-vis spectroscopy has been employed to characterize the electronic structure and transitions of cyclooctene-containing metal complexes, particularly iron complexes relevant to oxidation catalysis. [, ]* EPR Spectroscopy: EPR spectroscopy has been applied to study the electronic structure and magnetic properties of paramagnetic cyclooctene-containing metal complexes, particularly those containing copper and iron. [, , ]* Mössbauer Spectroscopy: Mössbauer spectroscopy has been utilized to probe the oxidation state and spin state of iron centers in cyclooctene-containing complexes, specifically in the context of oxidation catalysis. [, ]

Q3: How does the strained trans isomer of cyclooctene react with tetrazines?

A3: Trans-cyclooctenes, especially those with enhanced ring strain, exhibit exceptional reactivity towards tetrazines in a reaction known as the inverse electron demand Diels-Alder cycloaddition. This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for catalysts, making it highly valuable for bioconjugation and pretargeted imaging applications. [, , , , , ]

Q4: What factors influence the reactivity of trans-cyclooctenes in tetrazine ligations?

A4: The rate of tetrazine ligation with trans-cyclooctenes is greatly enhanced by ring strain. [, , ] Derivatives incorporating fused rings that increase this strain exhibit faster kinetics. For example, a dioxolane-fused trans-cyclooctene (d-TCO) exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine in water at 25°C, significantly higher than unstrained trans-cyclooctene. []

Q5: How does cyclooctene behave in Ring-Opening Metathesis Polymerization (ROMP)?

A5: Cyclooctene undergoes ROMP readily in the presence of various catalysts, including those based on ruthenium, tungsten, and molybdenum. This reaction allows for the synthesis of well-defined polycyclooctene polymers with controlled molecular weights and architectures. [, , , , , , , , ]

Q6: What factors control regioselectivity in the ROMP of substituted cyclooctenes?

A6: The regioselectivity of ROMP in substituted cyclooctenes is highly dependent on the catalyst system employed. Bulky ligands, like those found in monoaryloxide pyrrolide imido alkylidene (MAP) catalysts, can influence the approach of the monomer to the metal center, leading to different regioisomers in the resulting polymer. Computational studies have been crucial in understanding these steric effects. [, ]

Q7: How does the choice of catalyst impact the copolymerization of cyclooctene with other monomers?

A7: Different catalysts can lead to different polymerization pathways when copolymerizing cyclooctene with other monomers. For instance, ruthenium-based catalysts can facilitate alternating copolymerization with oxanorbornene derivatives, while other catalysts might favor a "sequence editing" mechanism, where cyclooctene polymerizes first, followed by incorporation of the comonomer. []

Q8: Can cyclooctene be used to create functionalized polymers?

A8: Yes, functionalized cyclooctene derivatives can be polymerized via ROMP to produce polymers with specific properties. For example, incorporating cyclooctene monomers bearing basic functional groups like cyano, primary amino, or secondary amino groups, followed by hydrogenation, leads to functionalized linear low-density polyethylene (LLDPE). []

Q9: How is cyclooctene utilized in the synthesis of amphiphilic graft copolymers for drug delivery?

A9: Cyclooctene can be modified to include functional groups that allow for the synthesis of amphiphilic graft copolymers. For example, poly(cyclooctene)-g-poly(ethylene glycol) (PEG) copolymers can be created by ROMP of PEG-functionalized cyclooctene macromonomers. These copolymers self-assemble at oil-water interfaces and can be cross-linked to form hollow microcapsules suitable for drug delivery applications. []

Q10: How does cyclooctene serve as a model substrate in oxidation catalysis research?

A10: Cyclooctene is frequently employed as a model substrate to investigate the catalytic activity and selectivity of various oxidation catalysts. Its oxidation primarily yields cyclooctene oxide, allowing for straightforward product analysis and mechanistic investigations. [, , , , , ]

Q11: What is the role of metal catalysts in the epoxidation of cyclooctene?

A11: Transition metal complexes, particularly those based on manganese, iron, molybdenum, and vanadium, have been extensively studied as catalysts for the epoxidation of cyclooctene. These catalysts typically operate via high-valent metal-oxo intermediates, which transfer an oxygen atom to the olefin double bond. [, , , , , ]

Q12: How does the presence of triflic acid (HOTf) affect the selectivity of manganese(IV)-oxo complexes in cyclohexene oxidation?

A12: While manganese(IV)-oxo complexes typically favor allylic C-H bond activation over epoxidation in cyclohexene oxidation, the presence of HOTf can switch the selectivity toward epoxide formation. This is attributed to the formation of HOTf-bound Mn(IV)O species, which exhibit altered reactivity compared to their unbound counterparts. []

Q13: What factors influence the selectivity between epoxidation and allylic oxidation in the reactions of metal-oxo complexes with cyclic olefins?

A13: The chemoselectivity between epoxidation and allylic oxidation is influenced by a delicate balance of factors, including:* Nature of the metal-oxo complex: Different metals and supporting ligands can significantly impact the electrophilicity and reactivity of the metal-oxo species.* Presence of additives: As demonstrated with HOTf, Lewis acids can alter the electronic properties and reactivity of the catalyst.* Olefin structure and C-H bond strength: The inherent reactivity of the olefin, particularly the bond dissociation energy of the allylic C-H bond, plays a crucial role in determining the preferred reaction pathway. []

Q14: Are there concerns regarding the environmental impact of using cyclooctene and its derivatives?

A14: While the provided research focuses primarily on the synthesis, reactivity, and applications of cyclooctene, it is essential to consider the environmental impact of any chemical process. Questions regarding the ecotoxicological effects of cyclooctene, its derivatives, and the catalysts used in its transformations require further investigation. Developing sustainable synthetic strategies, including the use of environmentally benign solvents and catalysts and exploring efficient recycling and waste management practices, is crucial for minimizing the ecological footprint of these chemicals. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。